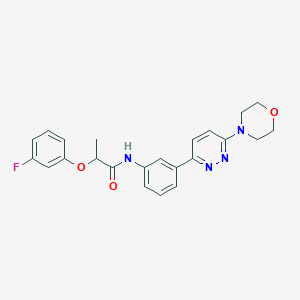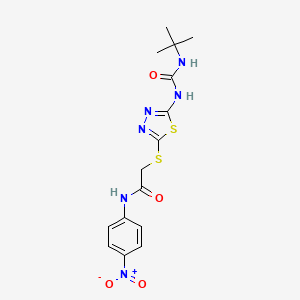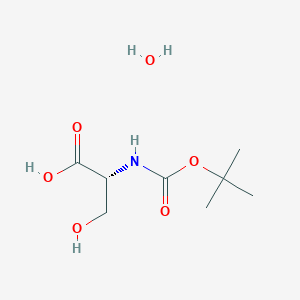![molecular formula C16H16ClNO B2813956 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol CAS No. 1042556-40-0](/img/structure/B2813956.png)
4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol” is a biochemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol group attached to an indane structure with a chlorine atom . The indane structure is a bicyclic compound, consisting of a benzene ring fused with a cyclopentane ring .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, indane derivatives have been known to undergo various chemical reactions. For example, they can react with sodium ions to yield a salt, a process that can be reversed by adding an aqueous solution of hydrochloric acid .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel compounds and their metal complexes, including 4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol derivatives, have been synthesized and characterized through various spectroscopic techniques (FT-IR, 1H-NMR, UV-Vis, Mass spectrometry, TGA, and SEM). These studies provide insights into the molecular properties suitable for metal ion coordination, revealing the energies of HOMO and LUMO frontier orbitals and their electron density contour maps. The pH-metric technique offers an understanding of dissociable protons and protonation sites, establishing the formation of corresponding metal complexes in solution (Palreddy et al., 2015).
Biological Activity and Molecular Interaction
The biological activity of compounds and their metal complexes has been investigated, showing promising antibacterial properties. This includes the study of Schiff base ligands and their interactions with DNA, exploring their potential as antimicrobial and anticancer agents. These interactions are crucial for the development of new therapeutic drugs with enhanced efficacy and specificity (Yıldırım et al., 2018; Rafique et al., 2022).
Anion Sensing and Optical Properties
Compounds have been developed for anion sensing, exhibiting colorimetric and fluorescence responses to specific anions. This includes the design of reversible paper strips for detecting ions like Al3+, F-, and AcO-, leveraging the unique optical properties of these compounds for environmental and diagnostic applications (Bhattacharyya et al., 2017).
Molecular Docking and Quantum Chemical Studies
Molecular docking and quantum chemical calculations have been utilized to investigate the interaction mechanisms and inhibition potentials of these compounds against various biological targets. These studies provide a deeper understanding of the structural and electronic factors that contribute to the biological and chemical activities of the compounds, facilitating the design of more effective drugs and materials (Viji et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-2-[(2,3-dihydro-1H-inden-1-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c17-13-6-8-16(19)12(9-13)10-18-15-7-5-11-3-1-2-4-14(11)15/h1-4,6,8-9,15,18-19H,5,7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKFJKXITKLTIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NCC3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide](/img/structure/B2813875.png)
![9-bromo-6-isopropyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2813877.png)
![4-(2-fluorophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813879.png)



![2-({[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methoxyphenyl)pyrimidin-4-ol](/img/structure/B2813884.png)

![N-[2,2-Dimethyl-3-(2-methylpropoxy)cyclobutyl]prop-2-enamide](/img/structure/B2813888.png)
![3-(4-fluorobenzyl)-1,7-dimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813889.png)
![8-bromo-7-{3-[(5-chloro-2-methylphenyl)amino]propyl}-3-methyl-1-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2813890.png)


![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813894.png)
